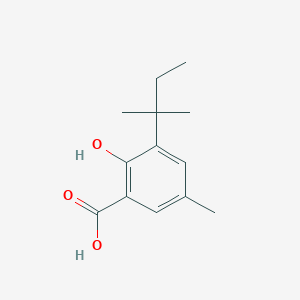
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid typically involves the introduction of the hydroxyl and methyl groups onto the benzoic acid ring. One common method involves the Friedel-Crafts alkylation reaction, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include catalytic processes that allow for the selective introduction of functional groups under milder conditions, thereby increasing yield and reducing by-products. Continuous flow reactors and other advanced technologies may also be employed to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary alcohols from the carboxylic acid group.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylbutyric acid: Similar in structure but lacks the benzoic acid moiety.
2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid: Contains a similar benzoic acid structure but with different substituents.
Uniqueness
2-Hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93487-41-3 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-hydroxy-5-methyl-3-(2-methylbutan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H18O3/c1-5-13(3,4)10-7-8(2)6-9(11(10)14)12(15)16/h6-7,14H,5H2,1-4H3,(H,15,16) |
Clave InChI |
YVLFTXRMFPVQHV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=CC(=C1O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


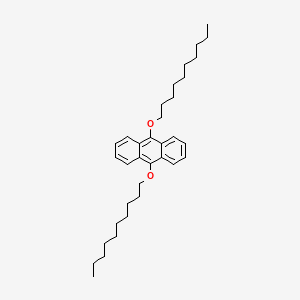
![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
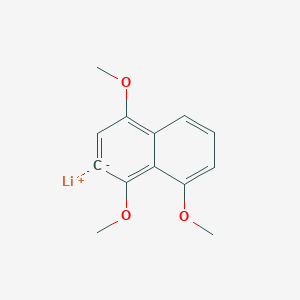
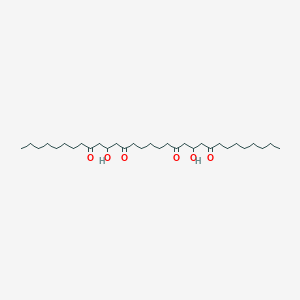

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
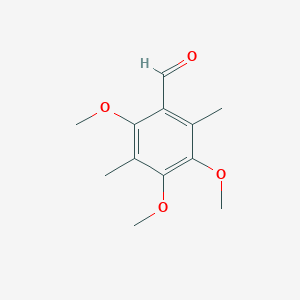
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
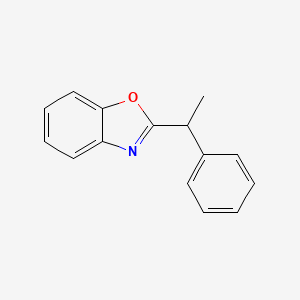
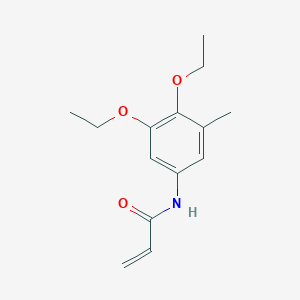
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
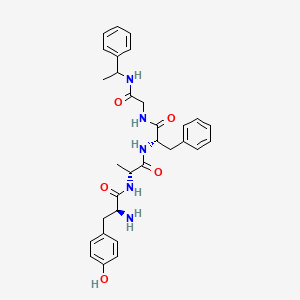

![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
